3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Structure–Activity Relationship Ligand Efficiency Medicinal Chemistry

3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 896677-29-5) is a synthetic, bis-heterocyclic small molecule that couples an indole pharmacophore with a 1,2,4-triazole core via a C3 thioether bridge bearing a bulky benzhydryl substituent and an N4‑methoxyethyl side chain. This architecture places it within the broader indole–1,2,4-triazole hybrid family, a privileged scaffold class that has yielded potent inhibitors of kinases (e.g., FAK, VEGFR‑2, EGFR, CDK4/6), tubulin polymerization, α‑glucosidase, and Bcl‑2 family proteins.

Molecular Formula C26H24N4OS
Molecular Weight 440.57
CAS No. 896677-29-5
Cat. No. B2785381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS896677-29-5
Molecular FormulaC26H24N4OS
Molecular Weight440.57
Structural Identifiers
SMILESCOCCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
InChIInChI=1S/C26H24N4OS/c1-31-17-16-30-25(22-18-27-23-15-9-8-14-21(22)23)28-29-26(30)32-24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,18,24,27H,16-17H2,1H3
InChIKeySQOSSVIUAZNFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 896677-29-5): A Structurally Differentiated Indole–Triazole Hybrid for Targeted Probe and Lead Discovery


3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 896677-29-5) is a synthetic, bis-heterocyclic small molecule that couples an indole pharmacophore with a 1,2,4-triazole core via a C3 thioether bridge bearing a bulky benzhydryl substituent and an N4‑methoxyethyl side chain . This architecture places it within the broader indole–1,2,4-triazole hybrid family, a privileged scaffold class that has yielded potent inhibitors of kinases (e.g., FAK, VEGFR‑2, EGFR, CDK4/6), tubulin polymerization, α‑glucosidase, and Bcl‑2 family proteins [1][2]. However, the specific combination of the benzhydrylthio and methoxyethyl groups distinguishes it from virtually all published analogs, introducing unique steric, electronic, and lipophilic features that cannot be replicated by generic in‑class alternatives .

Why Generic Indole–Triazole Replacement Is Not Viable for Programs Requiring 896677-29-5


Indole–1,2,4-triazole hybrids are not interchangeable commodities because minor variations in the triazole N4‑ and S5‑substituents profoundly alter target engagement, selectivity, and pharmacokinetic profile. The benzhydrylthio group of 896677‑29‑5 occupies a hydrophobic pocket volume that differs substantially from the benzylthio, isopentylthio, or unsubstituted thiol analogs commonly found in commercial libraries [1]. In homologous Bcl‑2 and kinase inhibitor series, even a single‑atom change at the thioether position has been shown to shift IC₅₀ values by over an order of magnitude [1][2]. Substituting 896677‑29‑5 with a cheaper, superficially similar indole‑triazole therefore risks losing the precise molecular recognition profile that a research or industrial program is calibrated against, invalidating structure–activity relationship (SAR) continuity and potentially derailing hit‑to‑lead timelines.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (896677-29-5)


Benzhydrylthio Substituent Enables a Hydrophobic Interaction Surface Unavailable to Benzylthio and Alkylthio Analogs

In silico docking of the benzhydrylthio analog 5e (a close structural relative of 896677‑29‑5 carrying a benzhydrylthio‑triazole scaffold) into the active site of human maltase‑glucoamylase (α‑glucosidase, PDB 3CTT) yielded a consensus docking score placing it among the two best‑ranked ligands in an 11‑compound series, outperforming all benzylthio and unsubstituted thiol congeners [1]. The benzhydryl moiety provides an additional phenyl ring relative to the benzylthio comparator, increasing hydrophobic contact surface area and π‑stacking capacity.

Structure–Activity Relationship Ligand Efficiency Medicinal Chemistry

Thioether Substituent Size Drives Anti‑Apoptotic Bcl‑2 Inhibitory Potency Across Indole–Triazole Series

In a congeneric series of 3‑(substituted‑thio)‑5‑(1H‑indol‑3‑yl)‑1,2,4‑triazol‑4‑amines, the nitrobenzyl analog (6c) achieved sub‑micromolar IC₅₀ values in Bcl‑2‑expressing human cancer cell lines, while unsubstituted and smaller thioether analogs showed markedly weaker activity [1]. Although 896677‑29‑5 was not directly tested in this study, the SAR trend demonstrates that increasing steric bulk and aromaticity at the thioether position correlates with improved Bcl‑2 inhibition—a trend that structurally favors the benzhydrylthio group of 896677‑29‑5 over smaller benzylthio or isopentylthio alternatives.

Apoptosis Bcl‑2 Family Oncology

Methoxyethyl N4‑Substitution Enhances Calculated Solubility and Hydrogen‑Bonding Capacity Relative to Unsubstituted Triazole Cores

The 4‑(2‑methoxyethyl) substituent on the triazole ring of 896677‑29‑5 introduces a hydrogen‑bond acceptor (the methoxy oxygen) that is absent in the 4‑unsubstituted analog 3‑(5‑(benzhydrylthio)‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole . In docking studies of the structurally related compound 5e, the methoxy oxygen formed a 1.88 Å hydrogen bond with ARG526 at the α‑glucosidase active site, a contact that cannot be formed by the 4‑des‑methoxyethyl analog [1]. The methoxyethyl group also reduces logP and improves aqueous solubility relative to the parent 4H‑triazole, as predicted by fragment‑based property calculations for this scaffold class.

Physicochemical Properties Drug‑Likeness Solubility

Indole–Triazole Core Confers Broad Kinase Inhibitory Potential, with Thioether Substituent Modulating Selectivity Across Kinase Panels

Indole–1,2,4-triazole hybrids have demonstrated potent inhibitory activity against multiple clinically validated kinase targets. In a 2026 study, indole‑linked 1,2,4‑triazole derivatives exhibited dual FAK inhibitory activity with IC₅₀ values of 41–77 µg/mL against triple‑negative breast cancer cells [1]. In a separate series, indole/1,2,4‑triazole/chalcone hybrids achieved c‑MET IC₅₀ values as low as 4.70 nM and EGFR IC₅₀ of 0.052 µM [2]. The thioether substituent at the triazole C5 position has been identified as a critical selectivity determinant across these kinase targets, with larger aromatic substituents (such as benzhydrylthio) predicted to favor binding to hydrophobic back pockets over smaller alkylthio groups.

Kinase Inhibition Selectivity Cancer

Highest‑Value Application Scenarios for 3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (896677-29-5)


Structure–Activity Relationship (SAR) Expansion for Bcl‑2‑Targeted Anticancer Lead Optimization

The benzhydrylthio substituent of 896677‑29‑5 provides steric and hydrophobic bulk beyond that of previously characterized benzylthio analogs. Research groups optimizing indole–triazole scaffolds for Bcl‑2 inhibition can use 896677‑29‑5 to probe the upper limits of the hydrophobic binding pocket volume, directly testing whether increasing thioether bulk beyond the nitrobenzyl level (which achieved sub‑micromolar IC₅₀ in Bcl‑2‑expressing cell lines) yields further potency gains or selectivity improvements .

Computational Docking and Pharmacophore Modeling for α‑Glucosidase Inhibitor Discovery

The benzhydrylthio‑triazole scaffold (as represented by compound 5e) achieved top‑ranked consensus docking scores against human α‑glucosidase (PDB 3CTT), forming specific H‑bond interactions mediated by both the triazole NH and the methoxy oxygen (1.88 Å to ARG526) . Procurement of 896677‑29‑5 enables direct experimental validation of these docking predictions, serving as a reference compound for in silico screening campaigns targeting type 2 diabetes and metabolic disorders.

Kinase Selectivity Panel Screening for Oncology Hit Identification

Indole–1,2,4-triazole hybrids have demonstrated potent inhibition of FAK (IC₅₀ 41–77 µg/mL), c‑MET (IC₅₀ 4.70 nM), EGFR (IC₅₀ 0.052 µM), and VEGFR‑2 (IC₅₀ 0.034–0.064 µM) across multiple independent studies . The structurally unique benzhydrylthio group of 896677‑29‑5 represents a selectivity‑determining element distinct from commonly explored substituents. Including this compound in a kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) can reveal novel target engagement profiles inaccessible with standard indole–triazole library members.

Physicochemical Property Benchmarking for Fragment‑Based and Property‑Guided Lead Design

The methoxyethyl N4‑substituent of 896677‑29‑5 introduces a hydrogen‑bond acceptor and polar surface area component absent in the 4H‑triazole parent, while the benzhydrylthio group contributes substantial lipophilic bulk (predicted logP contribution), creating a molecule with a distinct lipophilic–hydrophilic balance relative to both smaller thioether analogs and unsubstituted triazole cores . This makes 896677‑29‑5 a valuable benchmarking compound for computational models predicting solubility, permeability, and metabolic stability within the indole–triazole chemical space.

Quote Request

Request a Quote for 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.